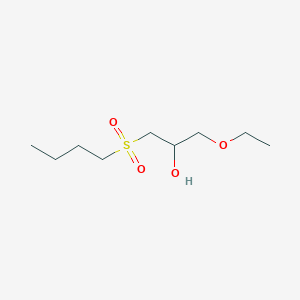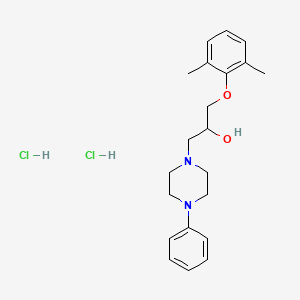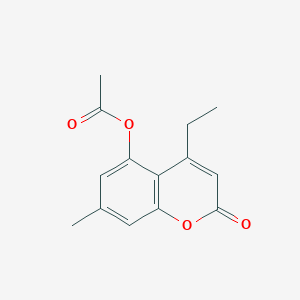![molecular formula C14H20NO6P B5116460 diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate](/img/structure/B5116460.png)
diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate, commonly known as MDPV, is a synthetic cathinone compound that belongs to the family of psychoactive substances. It is a potent stimulant drug that is commonly abused for recreational purposes due to its euphoric and energizing effects. However, MDPV is also used in scientific research for its unique pharmacological properties and potential therapeutic applications.
Wirkmechanismus
MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, leading to their accumulation in the synaptic cleft and increased stimulation of the postsynaptic receptors. This results in the activation of the brain reward system, leading to the release of dopamine and the induction of feelings of pleasure and euphoria. MDPV also activates the sympathetic nervous system, leading to increased heart rate, blood pressure, and respiration.
Biochemical and Physiological Effects:
MDPV has a wide range of biochemical and physiological effects on the body. It has been found to induce hyperthermia, dehydration, and vasoconstriction, leading to increased risk of cardiovascular events and organ damage. MDPV also induces oxidative stress and inflammation, leading to cellular damage and impaired organ function. In addition, MDPV can induce psychological effects such as anxiety, paranoia, and psychosis, leading to impaired cognitive function and social interactions.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages as a research tool, including its potent pharmacological properties, high selectivity for dopamine and norepinephrine transporters, and potential therapeutic applications. However, MDPV also has several limitations, including its potential for abuse, toxicity, and adverse effects on the body. Therefore, caution should be exercised when using MDPV in laboratory experiments, and appropriate safety measures should be implemented.
Zukünftige Richtungen
There are several future directions for research on MDPV, including its potential therapeutic applications in the treatment of psychiatric and neurological disorders, its role in the development of addiction and substance abuse, and its interactions with other drugs and substances. Further research is needed to fully understand the pharmacological properties and mechanisms of action of MDPV, as well as its potential benefits and risks for human health.
Synthesemethoden
MDPV is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine and diethyl phosphite. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain pure MDPV. The synthesis of MDPV is a complex process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
MDPV has been extensively studied in scientific research for its pharmacological properties and potential therapeutic applications. It has been found to exhibit high affinity for the dopamine and norepinephrine transporters, leading to the release of these neurotransmitters in the brain. This mechanism of action makes MDPV a potent stimulant drug that can induce feelings of euphoria, alertness, and increased energy.
Eigenschaften
IUPAC Name |
methyl N-(1-diethoxyphosphoryl-2-oxo-2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NO6P/c1-4-20-22(18,21-5-2)13(15-14(17)19-3)12(16)11-9-7-6-8-10-11/h6-10,13H,4-5H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWBXHJCRBUCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)C1=CC=CC=C1)NC(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NO6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-chloro-N'-[1-(2-isopropoxyphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5116380.png)

![2-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5116388.png)
![2-ethoxy-3-{[(2-hydroxyphenyl)amino]methylene}-6-methyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B5116394.png)

![2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5116408.png)
![3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5116426.png)


![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine](/img/structure/B5116443.png)
methanol](/img/structure/B5116451.png)
![6-fluoro-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B5116456.png)
![4-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5116457.png)
![2-butyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5116458.png)
